4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H8F4O3. It is known for its unique structural features, including the presence of trifluoromethyl and fluoro groups, which contribute to its distinct chemical properties .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroacetylacetone in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has a similar trifluoromethyl group but differs in the substitution pattern on the aromatic ring.
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: This compound contains a thiophene ring instead of a benzene ring, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGIUPYSQAVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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